molecular formula C23H18N2OS B2738149 N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 318513-38-1

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B2738149
CAS No.: 318513-38-1
M. Wt: 370.47
InChI Key: SIFVWGMZSSHVQW-UHFFFAOYSA-N
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Description

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 2-aminothiazole derivatives with benzoyl chloride derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to a variety of substituted thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzamide group enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c1-16-21(19-10-6-3-7-11-19)24-23(27-16)25-22(26)20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFVWGMZSSHVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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